
6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including a nitrotetrazole ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the nitrotetrazole ring. One common method involves the nitration of tetrazole derivatives, which can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and acetic anhydride . The phenyl and thiophene groups are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The nitrotetrazole ring can be oxidized to form nitro derivatives.
Substitution: The phenyl and thiophene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrotetrazole ring can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitrotetrazole ring can undergo redox reactions, which can generate reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrotetrazole derivatives and cyclohexenone derivatives. Examples include:
5-nitrotetrazole sodium salt: Used in the synthesis of other nitrotetrazole compounds.
3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one: A simpler analog without the nitrotetrazole ring.
Uniqueness
6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one is unique due to its combination of functional groups, which confer specific chemical and physical properties. Its nitrotetrazole ring provides high energy content, while the phenyl and thiophene groups contribute to its stability and potential biological activity .
Properties
IUPAC Name |
6-(5-nitrotetrazol-2-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-14-10-12(11-5-2-1-3-6-11)9-13(15-7-4-8-26-15)16(14)21-19-17(18-20-21)22(24)25/h1-8,10,13,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIMPJVBIURDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CC=C2)N3N=C(N=N3)[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.